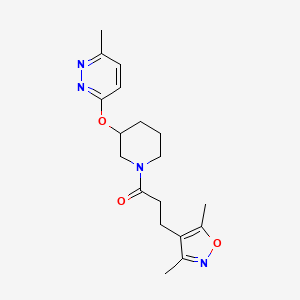

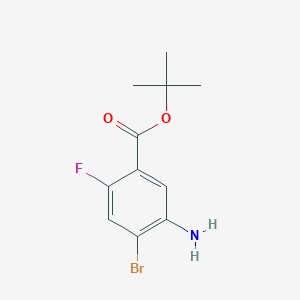

![molecular formula C11H11FN2S B2768512 4-Fluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole CAS No. 862977-14-8](/img/structure/B2768512.png)

4-Fluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole

説明

4-Fluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a benzothiazole moiety, which is a heterocyclic compound containing sulfur and nitrogen .

Synthesis Analysis

The synthesis of compounds like 4-Fluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .科学的研究の応用

Medicinal Chemistry and Drug Discovery

The pyrrolidine ring is a versatile scaffold widely used by medicinal chemists to design biologically active compounds. Key features include efficient exploration of pharmacophore space due to sp³ hybridization, stereogenicity of carbons, and non-planarity (referred to as “pseudorotation”). Researchers have synthesized bioactive molecules containing the pyrrolidine ring and its derivatives. These compounds exhibit target selectivity and diverse pharmacological profiles .

Antimicrobial Properties

Thiazoles, including 4-fluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole, have shown promising antimicrobial activity. For instance, derivatives with thiol-substituted triazole or oxadiazole moieties demonstrated potent inhibitory effects against microbial pathogens .

Antitumor and Cytotoxic Activity

Certain thiazole derivatives exhibit antitumor and cytotoxic effects. For example, a compound containing a [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazide scaffold demonstrated significant activity against prostate cancer cells .

Inhibition of Specific Protein Targets

Researchers have explored the binding conformation of pyrrolidine-containing compounds to specific protein targets. Understanding the spatial orientation of substituents and stereoisomers is crucial for designing drug candidates with distinct biological profiles .

Chemical Biology and Enzyme Inhibition

The pyrrolidine ring’s stereochemistry influences its binding mode to enantioselective proteins. Investigating the structure–activity relationship (SAR) of pyrrolidine-based molecules provides insights into enzyme inhibition and potential therapeutic applications .

Materials Science and Organic Electronics

Thiazole derivatives have been investigated for their electronic properties. Incorporating 4-fluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole into organic semiconductors may enhance charge transport and improve device performance in organic electronics .

将来の方向性

The future directions for the research and development of 4-Fluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole could involve further exploration of its biological activities and potential applications in medicinal chemistry. This could include the design of new pyrrolidine compounds with different biological profiles , as well as the development of new benzothiazole derivatives with enhanced anti-tubercular activity .

作用機序

Target of Action

Compounds with similar structures, such as those containing a pyrrolidine ring, have been reported to interact with various biological targets . Similarly, thiazole derivatives have been associated with a wide range of biological activities .

Mode of Action

The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . Thiazole derivatives have been reported to exhibit diverse biological activities, suggesting a complex interaction with their targets .

Biochemical Pathways

It’s worth noting that compounds containing thiazole rings have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The physicochemical properties of the pyrrolidine ring and thiazole derivatives may influence these properties .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The physicochemical properties of the pyrrolidine ring and thiazole derivatives may influence these aspects .

特性

IUPAC Name |

4-fluoro-2-pyrrolidin-1-yl-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2S/c12-8-4-3-5-9-10(8)13-11(15-9)14-6-1-2-7-14/h3-5H,1-2,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGGLKSUAAYCTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC3=C(C=CC=C3S2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301327282 | |

| Record name | 4-fluoro-2-pyrrolidin-1-yl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301327282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816486 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

862977-14-8 | |

| Record name | 4-fluoro-2-pyrrolidin-1-yl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301327282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

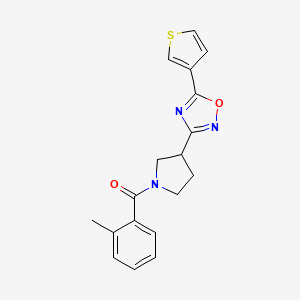

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2768431.png)

![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]pyrazole](/img/structure/B2768432.png)

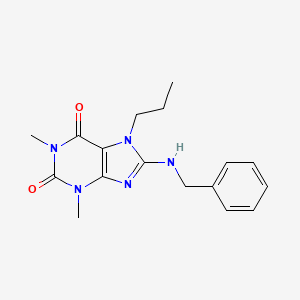

![Ethyl 4-[3-methyl-2,6-dioxo-7-(2-pyrimidin-2-ylsulfanylethyl)purin-8-yl]piperazine-1-carboxylate](/img/structure/B2768433.png)

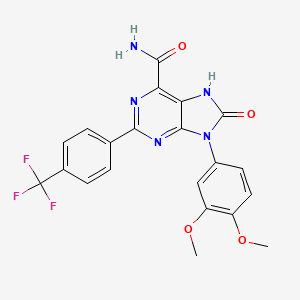

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B2768437.png)

![2-(4-fluorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2768440.png)

![N,N-dimethyl-4-(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazole-9-carbonyl)benzenesulfonamide](/img/structure/B2768446.png)

![2-(4-Chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2768449.png)